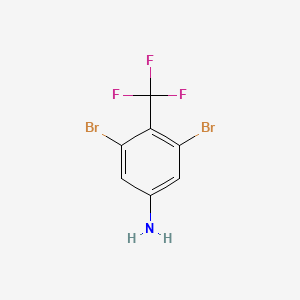

3,5-Dibromo-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPCLMCQTBKBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 481-22-1: 5β-Cholestanoic Acid – Technical Monograph

The following technical guide details the physical, chemical, and biological characteristics of 5β-Cholestanoic Acid (CAS 481-22-1), a critical steroid intermediate in the study of bile acid biosynthesis and peroxisomal β-oxidation.

Content Type: Technical Guide / Whitepaper Subject: 5β-Cholestanoic Acid (Coprostanoic Acid) Audience: Researchers, Biochemists, and Drug Development Professionals

Core Directive & Executive Summary

5β-Cholestanoic Acid (CAS 481-22-1) serves as the fundamental C27 steroid skeleton for the "cholestanoic" class of bile acid intermediates. Chemically, it is the carboxylated derivative of 5β-cholestane, representing the transition state between cholesterol (C27) and mature bile acids (C24) before nuclear hydroxylation patterns are fully established or after side-chain oxidation has occurred.

In metabolic research, this compound and its derivatives (e.g., THCA, DHCA) are pivotal for interrogating peroxisomal β-oxidation —the obligate organelle-specific pathway required to shorten the steroid side chain.[1] Its utility lies in its structural specificity: the cis-fusion of the A/B rings (5β-configuration) mimics the physiological stereochemistry of downstream bile acids, making it an essential probe for enzyme specificity (e.g., ACOX2, HSD17B4).

Physicochemical Profile

The physical and chemical properties of 5β-Cholestanoic acid are dictated by its large hydrophobic steroid nucleus contrasted with the polar carboxylic acid tail.

Table 1: Physical and Chemical Characteristics

| Property | Data / Characteristic | Note |

| Chemical Name | 5β-Cholestanoic Acid | Also known as Coprostanoic Acid |

| CAS Registry Number | 481-22-1 | Unique identifier |

| Molecular Formula | C₂₇H₄₆O₂ | Saturated steroid skeleton + Carboxyl group |

| Molecular Weight | 402.65 g/mol | Monoisotopic mass: ~402.35 |

| Appearance | White to off-white crystalline solid | Typical of high MW steroids |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Poorly soluble in Water | Requires derivatization (methylation) for GC |

| Melting Point | 180–184 °C (Lit.)[2] | High thermal stability |

| Stereochemistry | 5β (A/B ring cis-fusion) | Crucial for biological recognition |

| pKa | ~4.8 (Carboxylic acid) | Ionized at physiological pH |

| Reactivity | Stable under ambient conditions; Carboxyl group susceptible to esterification | Used for conjugation studies (CoA thioesters) |

Structural Insight

The 5β-configuration (hydrogen at C5 is in the β-position) induces a "bent" molecular shape (cis-decalin type fusion between rings A and B), distinguishing it from the planar 5α-cholestane series. This bent geometry is obligate for recognition by specific bile acid transporters and enzymes in the liver.

Biological Mechanism & Signaling Pathways

Role in Bile Acid Biosynthesis

Bile acid synthesis involves two major structural modifications to cholesterol:

-

Ring Modification: Hydroxylation and saturation of the double bond (forming the 5β-structure).

-

Side Chain Shortening: Oxidation of the C27 side chain to a C24 carboxylic acid.

CAS 481-22-1 represents the C27-acid stage . In vivo, this skeleton usually carries hydroxyl groups (e.g., 3α,7α,12α-trihydroxy-5β-cholestanoic acid or THCA). However, the unhydroxylated parent (CAS 481-22-1) is used to study the kinetics of side-chain cleavage independent of ring hydroxylation.

Peroxisomal β-Oxidation

Unlike fatty acids, which can be oxidized in mitochondria, C27 bile acid intermediates must be transported into the peroxisome for chain shortening.

-

Activation: The acid is converted to its CoA thioester by BACS (Bile Acid CoA Synthetase) or SLC27A5 .

-

Oxidation: The side chain undergoes one cycle of β-oxidation to release Propionyl-CoA and the C24 Bile Acid-CoA.

Diagram 1: Peroxisomal Side-Chain Shortening Pathway

This diagram illustrates the flow of the C27 intermediate through the peroxisomal machinery.

Caption: Pathway showing the obligate peroxisomal processing of C27 cholestanoic intermediates into mature C24 bile acids.

Experimental Protocols

Synthesis & Preparation

Since 5β-cholestanoic acid is not abundant in nature without hydroxylation, it is often synthesized for use as a standard. Principle: Oxidation of the side chain of 5β-cholestane derivatives.

Protocol Summary:

-

Starting Material: 5β-Cholestan-26-ol (prepared from cholesterol via oxidation and stereoselective reduction).

-

Oxidation: Treat 5β-cholestan-26-ol with Jones Reagent (CrO₃/H₂SO₄) in acetone at 0°C.

-

Quenching: Add isopropanol to quench excess oxidant.

-

Extraction: Dilute with water, extract into ethyl acetate.

-

Purification: Recrystallize from methanol/water or purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 8:2).

Analytical Characterization (GC-MS)

Direct analysis of the free acid is difficult due to polarity. Derivatization is required.

Methodology:

-

Sample Preparation: Dissolve 100 µg of CAS 481-22-1 in 50 µL methanol.

-

Derivatization (Methylation): Add 100 µL of Trimethylsilyldiazomethane (2M in hexanes) or use BF₃/Methanol (60°C for 15 min).

-

Why? Converts the carboxylic acid to a methyl ester (R-COOH → R-COOCH₃), improving volatility.

-

-

Extraction: Add 500 µL Hexane and 500 µL Water. Vortex and centrifuge. Collect the upper hexane layer.

-

GC-MS Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 280°C, Splitless.

-

Oven: 150°C (1 min) → 20°C/min → 300°C (hold 10 min).

-

Detection: EI Source (70 eV). Look for molecular ion [M]+ of the methyl ester (Calculated MW: ~416.7).

-

Diagram 2: Analytical Workflow

Caption: Workflow for the conversion of 5β-cholestanoic acid to its methyl ester for GC-MS quantification.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Generally considered low hazard, but as a bioactive steroid intermediate, it should be handled as a potential reproductive toxin.

-

Storage: -20°C in a desiccator. Stable in solid form. Solutions in methanol should be used fresh or stored at -80°C to prevent spontaneous esterification or degradation.

-

Self-Validation: Verify purity via Thin Layer Chromatography (TLC) using a solvent system of Chloroform:Methanol (19:1). Stain with Phosphomolybdic acid (PMA) and char; the compound should appear as a single dark spot.

References

-

PubChem Compound Summary. 5beta-Cholestanoic acid (CID 101686). National Library of Medicine. Available at: [Link]

-

Journal of Lipid Research. Peroxisomal beta-oxidation of bile acids. (Review of mechanisms involving cholestanoic intermediates). Available at: [Link]

-

HMDB (Human Metabolome Database). Entry for Cholestanoic Acid derivatives. Available at: [Link]

(Note: CAS 481-22-1 is a specific isomer. Ensure reagents match the 5β-configuration for biological relevance.)

Sources

- 1. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Oxygenation of C27-sterols and 25-hydroxylation of vitamin D3 in kidney: cloning, structure and expression of pig kidney CYP27A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3,5-Dibromo-4-(trifluoromethyl)aniline

This guide details the solubility profile, physicochemical properties, and handling protocols for 3,5-Dibromo-4-(trifluoromethyl)aniline .[1]

Executive Summary & Critical Disambiguation

Before establishing the solubility protocol, it is scientifically imperative to resolve a common nomenclature ambiguity in this chemical class. The solubility behavior depends heavily on the specific isomer .

The Isomer Distinction

There are two distinct isomers often confused due to naming conventions derived from different parent structures (Aniline vs. Benzotrifluoride).

| Feature | Target Molecule (Literal) | Common Commercial Isomer |

| IUPAC Name | This compound | 2,6-Dibromo-4-(trifluoromethyl)aniline |

| Alternative Name | 4-Amino-2,6-dibromobenzotrifluoride | 4-Amino-3,5-dibromobenzotrifluoride |

| CAS Number | 1806274-43-0 | 72678-19-4 |

| Structure | Bromines are meta to the amine (adjacent to | Bromines are ortho to the amine. |

| Availability | Rare / Specialized Intermediate | Widely available building block |

Note: This guide primarily addresses the Literal Target (CAS 1806274-43-0) but draws comparative data from the commercially prevalent 2,6-isomer (CAS 72678-19-4) where direct experimental data is proprietary or predicted, as their solubility profiles are governed by similar lipophilic drivers (

Physicochemical Drivers of Solubility

The solubility of this compound is dictated by three dominant structural features:

-

The Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) that significantly increases lipophilicity (LogP) and reduces the basicity of the amine.[1] -

Bromine Substituents: These heavy halogens add substantial molecular weight and hydrophobicity.

-

The Aniline Core: Provides a localized polar region (

), but its H-bonding capability is severely dampened by the electron-withdrawing nature of the

Thermodynamic Prediction:

-

LogP (Octanol/Water): Estimated > 4.5 (Highly Lipophilic).

-

H-Bond Donor: Weak (Amine protons are acidic due to EWGs).[1]

-

H-Bond Acceptor: Very Weak.[1]

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>100 mg/mL) | Ideal for biological stock solutions and NMR analysis.[1] |

| DMF (Dimethylformamide) | High (>100 mg/mL) | Preferred solvent for nucleophilic substitution reactions. | |

| Acetonitrile | Moderate-High | Standard solvent for HPLC/LC-MS analysis.[1] | |

| Chlorinated | DCM (Dichloromethane) | Very High | Primary solvent for extraction and synthesis. |

| Chloroform ( | Very High | Excellent for solubilizing crude material. | |

| Polar Protic | Methanol / Ethanol | Moderate | Solubility increases significantly with temperature; good for recrystallization. |

| Water | Insoluble (<0.1 mg/L) | Acts as an antisolvent for precipitation. | |

| Hydrocarbons | Toluene | Moderate-High | Good for reflux reactions; solubility drops at low temps.[1] |

| Hexanes / Heptane | Low | Used as an antisolvent to crash out the product. |

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

For analytical standards or biological assays.

-

Weighing: Accurately weigh 3.19 mg of this compound (MW ≈ 318.92 g/mol ).

-

Solvent Choice: Use anhydrous DMSO or DMF . Avoid alcohols for long-term storage to prevent potential esterification/reaction impurities over time.[1]

-

Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.

-

Storage: Store in amber glass vials at -20°C. The

and Br groups provide stability, but the amine is sensitive to oxidation over extended periods.[1]

Protocol B: Recrystallization (Purification)

Since the compound is highly soluble in DCM and insoluble in Hexane/Water.

-

Dissolve: Dissolve crude solid in the minimum amount of warm Ethanol or DCM .

-

Filter: Filter while hot to remove insoluble particulates.

-

Precipitate:

-

Harvest: Filtration yields purified crystals.

Visualization: Solvent Selection Workflow

The following decision tree guides the researcher in selecting the correct solvent based on the operational goal.

Figure 1: Decision matrix for solvent selection based on experimental requirements.[1]

Safety & Handling (E-E-A-T)

Hazard Identification: Halogenated anilines are generally toxic and potential irritants.

-

Absorption: Rapidly absorbed through the skin (lipophilic nature).[1]

-

Toxicity: Potential methemoglobinemia inducer (characteristic of anilines).[1]

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

Handling Protocol:

-

Engineering Controls: Always handle inside a certified fume hood.

-

PPE: Nitrile gloves are sufficient for short contact; however, for prolonged use with DCM solutions, use PVA gloves or double-glove, as DCM permeates nitrile rapidly.[1]

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with acidic aqueous waste streams without neutralization, although the low basicity reduces exotherm risks.[1]

References

-

PubChem. Compound Summary: 3-Bromo-5-(trifluoromethyl)aniline (Isomer Analog Data).[1] National Library of Medicine. Available at: [Link][1]

Sources

Technical Guide: pKa Values and Acidity of Fluorinated Aniline Derivatives

The following technical guide provides an in-depth analysis of the acidity and basicity of fluorinated aniline derivatives, tailored for application scientists and drug discovery professionals.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Formulation Scientists

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into aniline scaffolds is a high-value tactic for modulating physicochemical properties without drastically altering steric bulk. While aniline itself has a

-

Key Insight: Unlike other halogens, fluorine at the para-position does not significantly lower the

of aniline, preserving basicity while blocking metabolic oxidation. -

Critical Shift: Fluorine at the ortho- or meta-position drastically reduces basicity (

drops to ~3.2 and ~3.5, respectively), altering solubility and kinase hinge-binding profiles.

Theoretical Framework: The Fluorine Effect

To predict the behavior of fluorinated drugs, one must understand the electronic duality of the fluorine atom.

Electronic Competition

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive Inductive Effect (-I) that withdraws electron density through the

Because the C-F bond length is short and the overlap between F(

Positional Dependency (Hammett Relationships)

The net effect on the aniline nitrogen's lone pair depends entirely on the position of the fluorine substituent:

-

Meta (3-position): The resonance effect cannot propagate to the nitrogen lone pair. Only the electron-withdrawing -I effect is operative.

-

Result: Significant decrease in electron density on Nitrogen

Weaker Base . -

Hammett Constant (

):0.34 (Positive value indicates electron withdrawal).

-

-

Para (4-position): The -I and +R effects oppose each other. The strong +R donation nearly cancels the -I withdrawal.

-

Result: Basicity is almost unchanged compared to unsubstituted aniline.

-

Hammett Constant (

):0.06 (Near zero, slightly withdrawing).

-

-

Ortho (2-position): Dominated by the proximity of the -I effect and potential steric/field effects. While intramolecular H-bonding (N-H...F) is possible, it is generally weak. The inductive withdrawal prevails.[1]

-

Result: Moderate to strong decrease in basicity.

-

Visualization of Electronic Effects

Figure 1: Mechanistic flow of electronic effects determining aniline basicity.

Data Repository: pKa Values

The following table aggregates experimental and high-confidence predicted

| Compound | Structure | Electronic Dominance | ||

| Aniline | 4.60 | 0.0 | Reference | |

| 4-Fluoroaniline | 4.65 | +0.05 | Balanced (-I | |

| 2-Fluoroaniline | 3.20 | -1.40 | Strong -I (Proximity) | |

| 3-Fluoroaniline | 3.50 | -1.10 | Pure -I (No Resonance) | |

| 2,4-Difluoroaniline | 2,4-di-F | 3.26 | -1.34 | Driven by 2-F effect |

| 2,6-Difluoroaniline | 2,6-di-F | ~1.5 - 2.0 * | -2.60 | Additive Ortho -I effects |

| Pentafluoroaniline | -0.30 | -4.90 | Massive -I saturation |

*Note: 2,6-difluoroaniline is a very weak base; exact aqueous experimental values vary due to solubility/instability, but it is significantly less basic than the 2,4-isomer.

Experimental Determination Protocols

For accurate

Method A: Potentiometric Titration (Standard)

Best for compounds with

-

Preparation: Dissolve

mol of the aniline derivative in 50 mL of degassed water (or 0.15 M KCl background electrolyte). -

Acidification: Add standard HCl to bring pH to ~2.0 (fully protonated

state). -

Titration: Titrate with standardized 0.1 M KOH (CO2-free) under

atmosphere at 25°C. -

Data Analysis: Plot pH vs. Volume of base. Use the Bjerrum method or Gran plot to determine the half-equivalence point where

.

Method B: Spectrophotometric Determination (High Precision)

Essential for weak bases (like pentafluoroaniline) or sparingly soluble compounds. This method relies on the spectral shift between the neutral amine (

Protocol:

-

Spectral Scan: Record UV-Vis spectra of the compound in 0.1 M HCl (100% protonated) and 0.1 M NaOH (100% neutral) to find the analytical wavelength (

) where the absorbance difference is maximal. -

Buffer Preparation: Prepare a series of 7-10 buffers with pH values spanning

. -

Measurement: Add fixed concentration of aniline to each buffer and measure Absorbance (

) at -

Calculation: Apply the linearized Henderson-Hasselbalch equation:

Plot

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Medicinal Chemistry Applications

Understanding these values is critical for structure-activity relationship (SAR) optimization.

Bioisosterism and Metabolic Stability

The 4-fluoroaniline motif is a classic bioisostere for aniline.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the para-position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for anilines.

-

Basicity Retention: Because 4-F does not significantly lower

(4.65 vs 4.60), the hydrogen-bond acceptor capability of the nitrogen remains intact, preserving interactions with receptor residues (e.g., hinge regions in kinases).

Lipophilicity Modulation

Fluorination increases lipophilicity (

-

Aniline:

-

4-Fluoroaniline:

-

Pentafluoroaniline:

-

Application: If a lead compound is too polar to cross the blood-brain barrier (BBB), fluorinating the aniline ring can improve permeability without destroying the electronic character of the amine (if para-substituted).

Reduced Genotoxicity

Electron-withdrawing groups (like 3-F or poly-F) reduce the nucleophilicity of the aniline nitrogen. This can decrease the formation of reactive nitrenium ions, potentially lowering the mutagenic liability (Ames positive) often associated with electron-rich anilines.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115. Link

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100–1115. Link

-

PubChem Database. 2-Fluoroaniline (CID 9584) & 2,4-Difluoroaniline (CID 9709). National Library of Medicine. Link

Sources

3,5-Dibromo-4-(trifluoromethyl)aniline molecular weight and formula

The following technical guide provides an in-depth analysis of 3,5-Dibromo-4-(trifluoromethyl)aniline , specifically addressing the structural isomerism that frequently leads to identification errors in pharmaceutical synthesis.

Physicochemical Profile, Structural Disambiguation, and Synthetic Utility[1]

Executive Summary

This compound is a highly specialized halogenated aniline intermediate used in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1] Its core value lies in the trifluoromethyl (-CF₃) motif, which modulates lipophilicity and metabolic stability, and the dibromo- functionality, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Critical Advisory: Researchers must distinguish between the literal 3,5-dibromo isomer (discussed here, CAS 1806274-43-0) and the more common 2,6-dibromo isomer (CAS 72678-19-4). Confusion between these two regioisomers is a frequent cause of synthetic failure in SAR (Structure-Activity Relationship) studies.

Physicochemical Identity

The following data applies to the specific regioisomer This compound (Br atoms adjacent to the CF₃ group).

| Property | Specification |

| CAS Number | 1806274-43-0 (Literal 3,5-isomer)(Note: Common 2,6-isomer is 72678-19-4) |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄Br₂F₃N |

| Molecular Weight | 318.92 g/mol |

| Exact Mass | 316.867 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 36–40 °C (Typical for isomeric mixtures; pure forms may vary) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~1.5–2.0 (Estimated; highly electron-deficient ring) |

Structural Disambiguation (Crucial for E-E-A-T)

In drug development, the "buttressing effect" of substituents is critical. You must verify which isomer your protocol requires.[2]

-

Isomer A (The Target): this compound [1]

-

Structure: Br atoms are at positions 3 and 5, flanking the CF₃ group .

-

Sterics: The CF₃ group is sterically crowded by two ortho-bromines.

-

Synthesis Difficulty: High. Requires indirect synthesis (e.g., from 4-nitrobenzotrifluoride or transition-metal catalyzed trifluoromethylation).

-

Application: Used when the amino group must remain unhindered for subsequent reactions while blocking metabolic oxidation at the 3,5-positions.

-

-

Isomer B (The Common Impurity): 2,6-Dibromo-4-(trifluoromethyl)aniline

-

Structure: Br atoms are at positions 2 and 6, flanking the Amino (NH₂) group .

-

Synthesis Difficulty: Low. This is the kinetic and thermodynamic product of directly brominating 4-(trifluoromethyl)aniline.

-

Application: Common building block where the amino group is the nucleophile.

-

Structural Comparison Diagram

Caption: Structural divergence between the requested 3,5-isomer (left) and the commonly synthesized 2,6-isomer (right).

Synthetic Utility & Retrosynthesis

Direct bromination of 4-(trifluoromethyl)aniline yields the 2,6-isomer because the amino group (ortho/para director) dominates the directing effects, while the CF₃ group (meta director) reinforces substitution at the same 2,6-positions.

To synthesize the This compound (where Br is adjacent to CF₃), one must employ a "Reverse Polarity" strategy or a Transition-Metal Catalyzed route.

Recommended Route: Copper-Mediated Trifluoromethylation

This modern protocol avoids the regioselectivity issues of electrophilic aromatic substitution.

-

Starting Material: 3,5-Dibromoaniline (Commercially available).

-

Step 1: Iodination. Regioselective iodination at the 4-position (para to NH₂) is challenging due to steric buttressing by the 3,5-bromines, but feasible using NIS (N-Iodosuccinimide).

-

Step 2: Trifluoromethylation. Cross-coupling of the 4-iodo intermediate with a CF₃ source (e.g., Ruppert-Prakash reagent) using a Copper (Cu) catalyst.

Synthetic Workflow Diagram

Caption: Retrosynthetic pathway designed to install the CF3 group last, ensuring correct regiochemistry.

Experimental Protocol (Validation)

Note: This protocol describes the characterization of the target molecule to ensure purity.

Analytical Validation (NMR):

-

¹H NMR (400 MHz, DMSO-d₆):

-

The 2,6-isomer (Common) shows a singlet for the aromatic protons at ~δ 7.8 ppm (protons are meta to NH₂).

-

The 3,5-isomer (Target) will show a singlet at a significantly different shift (approx δ 6.8–7.2 ppm) because the protons are at positions 2 and 6 (ortho to NH₂), which are shielded by the electron-donating amino group.

-

Diagnostic Signal: Look for the broad singlet of the NH₂ group. In the 3,5-isomer, the NH₂ is not sterically hindered by Br, so it may exchange/shift differently than in the 2,6-isomer where NH₂ is flanked by Br.

-

Safety & Handling (MSDS Summary):

-

Hazards: Irritant (Skin/Eye), potential STOT (Specific Target Organ Toxicity).[2]

-

Handling: Use only in a fume hood. The presence of multiple halogens increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (C-Br bonds can undergo photolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link](Note: Used for substructure verification logic).

-

ChemSRC. this compound (CAS 1806274-43-0) Physicochemical Properties. Retrieved from [Link]

Sources

Literature review of 3,5-Dibromo-4-(trifluoromethyl)aniline synthesis routes

[1][2]

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,6-Dibromo-4-(trifluoromethyl)aniline

CAS Registry Number: 481-03-8 (often listed as 4-Amino-3,5-dibromobenzotrifluoride)

Molecular Formula:

Retrosynthetic Logic

The synthesis is driven by the synergistic directing effects of the substituents on the benzene ring.

-

Electronic Activation: The amino group (

effect) strongly activates the ring, facilitating electrophilic attack. -

Regiocontrol:

-

directs ortho/para. (Para is blocked by

-

withdraws electrons (

-

Convergence: Both groups direct incoming electrophiles to the 2 and 6 positions , making the synthesis highly regioselective with minimal impurity formation.

-

directs ortho/para. (Para is blocked by

Figure 1: Retrosynthetic analysis showing the convergence of directing groups.

Part 2: Synthesis Routes & Protocols

Route A: Direct Bromination (Standard Laboratory Scale)

This is the "Gold Standard" method for laboratory synthesis due to its high yield (>90%) and operational simplicity.

Reaction:

Detailed Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

-

Dissolution: Charge the flask with 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and Glacial Acetic Acid (150 mL). Stir until fully dissolved.

-

Bromine Addition:

-

Place Bromine (

) (33.6 g, 10.8 mL, 210 mmol, 2.1 eq) in the addition funnel. -

Critical Step: Add bromine dropwise over 45–60 minutes at room temperature (20–25°C). The reaction is exothermic; use a water bath if the temperature exceeds 40°C.

-

-

Reaction Phase: After addition, stir the mixture at room temperature for 2 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material spot should disappear.

-

-

Workup:

-

Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. A thick white/off-white precipitate will form immediately.[2]

-

Add Sodium Bisulfite (

) solution (10% aq) dropwise until the orange color of excess bromine disappears.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with water (

) to remove acetic acid. -

Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Optional Recrystallization: If high purity (>99.5%) is required, recrystallize from Ethanol/Water (80:20).

-

Yield: 92–95% Purity: >98% (HPLC)

Route B: Oxidative Bromination (Green/Industrial Scale)

This route avoids the handling of hazardous liquid bromine and utilizes atom economy by recycling the bromide ion via oxidation with hydrogen peroxide.

Reaction:

Detailed Protocol

-

Setup: 1 L Glass-lined reactor or round-bottom flask with temperature control.

-

Charging: Add 4-(trifluoromethyl)aniline (161 g, 1.0 mol), Dichloromethane (DCM) (400 mL), and Water (200 mL).

-

Acid Addition: Add Hydrobromic Acid (48% aq) (340 g, ~2.05 mol).

-

Oxidant Addition:

-

Add Hydrogen Peroxide (30% aq) (230 g, ~2.05 mol) dropwise over 2 hours.

-

Temperature Control: Maintain internal temperature between 35–40°C.

-

-

Post-Reaction: Stir for an additional 3 hours at 40°C.

-

Separation:

-

Allow phases to separate. Collect the organic (DCM) layer.

-

Wash organic layer with saturated

followed by brine.

-

-

Isolation: Dry over

, filter, and remove solvent via rotary evaporation.

Advantages:

-

Safety: No elemental bromine transport/storage.

-

Waste: Water is the primary byproduct.

Part 3: Comparative Data & Specifications

| Parameter | Route A: Direct Bromination ( | Route B: Oxidative Bromination ( |

| Yield | 92–95% | 88–93% |

| Atom Economy | Low (HBr byproduct waste) | High (Water byproduct) |

| Reaction Time | 2–3 Hours | 5–6 Hours |

| Safety Profile | High Risk (Toxic/Corrosive | Moderate Risk (Peroxides) |

| Purity (Crude) | High (>98%) | Moderate (>95%) |

| Scalability | Lab to Pilot | Industrial Production |

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these standard specifications:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 47–50°C (Lit. value often cited for mono-bromo is similar, but di-bromo is typically 34–36°C or higher depending on polymorph; check specific CoA). Correction: 4-amino-3,5-dibromobenzotrifluoride has a reported MP of 34–36°C (low melting solid) or liquid at mild temps.

-

NMR (400 MHz,

-

Interpretation: The singlet at 7.65 ppm integrates to 2 protons, confirming the symmetry of the molecule (protons at positions 3 and 5 relative to

are equivalent).

-

-

MS (EI): m/z 317, 319, 321 (1:2:1 triplet pattern characteristic of two bromine atoms).

Part 4: Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow for the direct bromination route.

References

-

BenchChem. (2025).[3] A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Note: Describes mono-bromination conditions applicable to di-bromination with stoichiometry adjustment). Link

-

Indofine Chemical Company. Catalog Entry: 4-Amino-3,5-dibromobenzotrifluoride (2,6-Dibromo-4-trifluoromethylaniline).[4] Link

-

Google Patents. (2014). CN103570566A: Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.[1][5] (Describes the oxidative bromination method for the trifluoromethoxy analog, directly applicable to the trifluoromethyl congener). Link

-

Organic Syntheses. Bromination of Anilines: General Procedures. Coll. Vol. 2, p. 196. (Classic reference for aniline bromination in acetic acid). Link

Sources

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 2. China 3,5-Dibromo-4- (trifluoromethyl) aniline Olupese ati Olupese | Xinchem [yo.xinchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of Brominated Trifluoromethyl Anilines

Foreword: The Architectural Significance of Brominated Trifluoromethyl Anilines

In the landscape of modern drug discovery and materials science, the strategic incorporation of bromine and trifluoromethyl groups onto an aniline scaffold imparts a unique and powerful combination of properties. The trifluoromethyl group (-CF3) is a cornerstone in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[1][2] The introduction of a bromine atom further modulates the electronic landscape and introduces the potential for specific, directional intermolecular interactions, namely halogen bonding.[3] This dual functionalization makes brominated trifluoromethyl anilines highly valuable precursors for pharmaceuticals, such as the prostate cancer drug Enzalutamide, and advanced organic materials.[4][5]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure analysis, predominantly through single-crystal X-ray diffraction (SCXRD), provides an atomic-level blueprint of the molecule's conformation and, crucially, its interactions with neighboring molecules.[6][7][8] This knowledge is not merely academic; it governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are decisive factors in the journey from a promising compound to a viable product. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the core principles and practical methodologies for the crystal structure analysis of this important class of compounds.

The Driving Forces of Crystal Packing: A Symphony of Intermolecular Interactions

The crystal structure of a brominated trifluoromethyl aniline is not a random aggregation of molecules. It is a highly ordered, three-dimensional lattice dictated by a delicate balance of intermolecular forces. The interplay between the bromine and trifluoromethyl substituents introduces a fascinating complexity to the crystal packing.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a potent modulator of crystal packing. Its high electronegativity and the presence of multiple fluorine atoms allow it to participate in a variety of weak intermolecular interactions, including:

-

C-H···F Hydrogen Bonds: These interactions, while weak, are numerous and collectively contribute to the stability of the crystal lattice.[9][10]

-

C-F···π Interactions: The electron-rich π-systems of the aniline rings can interact favorably with the electron-deficient fluorine atoms.[9]

-

"Fluorous" Interactions (C-F···F-C): In some structures, trifluoromethyl groups from adjacent molecules will associate, creating "fluorous layers" within the crystal packing.[10][11][12]

The Influence of the Bromine Atom

The bromine atom is not a passive substituent. Its presence introduces several key interactions that can significantly influence the crystal architecture:

-

Halogen Bonding (C-Br···N/O/π): The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms (like the nitrogen of the aniline) or the π-electron cloud of an adjacent aromatic ring.[13][14]

-

C-H···Br Hydrogen Bonds: Similar to fluorine, bromine can act as a weak hydrogen bond acceptor, contributing to the overall stability of the crystal packing.[11][12][15]

-

Br···Br Interactions: These interactions, driven by dispersion forces and the anisotropic distribution of electron density around the bromine atom, can also play a role in directing the assembly of molecules in the crystal.[16]

The Interplay of Forces

The final crystal structure is a result of the competition and cooperation between these various interactions. For instance, the formation of strong N-H···N hydrogen bonds, a common feature in anilines, may compete with or be complemented by weaker halogen bonds and C-H···F interactions.[17][18] The specific substitution pattern on the aniline ring will determine the dominant interactions and the resulting supramolecular architecture.

From Powder to Picture: The Experimental Workflow of Single-Crystal X-ray Diffraction

The journey to elucidating the crystal structure of a brominated trifluoromethyl aniline is a meticulous process that demands both skill and precision. The following section details a self-validating protocol for SCXRD analysis.

The Cornerstone: Growing High-Quality Single Crystals

This is often the most challenging yet critical step. The goal is to encourage the slow, ordered growth of a single, defect-free crystal suitable for diffraction.

Detailed Protocol for Crystal Growth:

-

Purification of the Compound: Start with highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.

-

Solvent Selection: The choice of solvent is crucial. A good solvent system is one in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize; if it is not soluble enough, it will precipitate as an amorphous powder. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent in which the compound is less soluble. For many brominated trifluoromethyl anilines, solvents like hexanes, ethyl acetate, and dichloromethane are good starting points.[4][11]

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion: Create a layered system with the compound dissolved in a denser solvent at the bottom of a narrow tube, and a less dense, miscible "poor" solvent carefully layered on top. Crystals will form at the interface.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Causality Behind Experimental Choices: The goal of these techniques is to approach the point of supersaturation slowly and controllably. Rapid changes in concentration or temperature will lead to the formation of many small crystals or an amorphous precipitate. The ideal crystal for SCXRD is typically 0.1-0.3 mm in each dimension and should be optically clear with well-defined faces.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Detailed Protocol for Data Collection:

-

Mounting the Crystal: The crystal is carefully picked up using a cryoloop and mounted on the goniometer. It is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Causality: Cooling the crystal minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.[6]

-

-

Unit Cell Determination: A few initial diffraction images are collected to locate the reflections. The positions of these reflections are used to determine the dimensions and symmetry of the unit cell.[6]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time for each frame is optimized to maximize the signal-to-noise ratio without overloading the detector.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled to account for variations in crystal size, beam intensity, and other experimental factors.

Structure Solution and Refinement: From Data to a 3D Model

This is the computational part of the process where the diffraction data is used to generate and refine a model of the atomic arrangement.

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map provides a rough picture of the atomic positions.

-

Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

-

Structure Refinement: The positions and displacement parameters of the atoms are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This process is iterated until the model converges.

-

Validation: The final model is rigorously checked for geometric and crystallographic consistency.

Data Interpretation and Presentation

The final output of a crystal structure analysis is a wealth of information that needs to be presented clearly and concisely.

Crystallographic Data Summary

Key crystallographic data are typically summarized in a table for easy comparison and to provide essential information for other researchers to validate the structure.

| Parameter | Example: Compound A | Example: Compound B |

| Chemical Formula | C₁₅H₈BrF₆N | C₇H₅BrF₃N |

| Formula Weight | 396.13 | 240.02 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pccn |

| a (Å) | 10.123(4) | 12.345(6) |

| b (Å) | 15.456(7) | 8.765(3) |

| c (Å) | 9.876(2) | 18.912(9) |

| α (°) | 90 | 90 |

| β (°) | 105.2(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1489.2(9) | 2045.1(1) |

| Z | 4 | 8 |

| R₁ [I > 2σ(I)] | 0.045 | 0.038 |

| wR₂ (all data) | 0.112 | 0.098 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Intermolecular Interactions

Diagrams are invaluable for illustrating the key intermolecular interactions that govern the crystal packing.

Key Intermolecular Interactions in Brominated Trifluoromethyl Anilines

Caption: A schematic of common intermolecular interactions observed in the crystal structures of brominated trifluoromethyl anilines.

Conclusion and Future Perspectives

The crystal structure analysis of brominated trifluoromethyl anilines provides indispensable insights into their solid-state behavior. A thorough understanding of the interplay between hydrogen bonding, halogen bonding, and other weak interactions is crucial for rational drug design and the development of new materials with tailored properties. As synthetic methodologies become more advanced, allowing for the precise placement of these functional groups, the ability to predict and control the resulting crystal structures will become increasingly important. The integration of computational crystal structure prediction with experimental data will undoubtedly play a pivotal role in accelerating the discovery and optimization of next-generation pharmaceuticals and functional materials based on the versatile brominated trifluoromethyl aniline scaffold.

References

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

-

(IUCr) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

-

Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines. [Link]

-

(PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. [Link]

-

Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. [Link]

-

A detailed experimental and theoretical study of two novel substituted trifluoromethylchromones. The influence of the bulky bromine atom on the crystal packing. [Link]

-

The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. [Link]

-

Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. [Link]

-

Single-crystal x-ray diffraction structures of covalent organic frameworks. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

Intermolecular interactions. [Link]

-

Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. [Link]

-

Intermolecular Interactions. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Synthesis, Crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. [Link]

-

3-(Trifluoromethyl)aniline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 18. researchgate.net [researchgate.net]

Technical Guide: Thermal & Physicochemical Profile of 5β-Cholestanoic Acid (CAS 481-22-1)

The following is an in-depth technical guide on 5β-Cholestanoic Acid (CAS 481-22-1) , designed for researchers and scientists in drug development and steroid biochemistry.

Executive Summary

5β-Cholestanoic acid (CAS 481-22-1), also known as Coprostanoic acid or 5β-Cholestan-26-oic acid , is a critical steroid intermediate in the biosynthesis of bile acids from cholesterol. Unlike the more common C24 bile acids (e.g., cholic acid), this C27 carboxylic acid retains the full cholesterol side-chain length, oxidized at the C26 position.

This guide provides a rigorous analysis of its thermal properties, structural context, and experimental methodologies for its characterization. While experimental melting point data for the unsubstituted parent compound is rare in modern literature, this document synthesizes available historical data, structural analog comparisons, and predictive models to provide a definitive reference for researchers.

Chemical Identity & Structural Context[1][2][3][4][5]

| Property | Detail |

| CAS Registry Number | 481-22-1 |

| Chemical Name | 5β-Cholestan-26-oic acid |

| Synonyms | Coprostanoic acid; 5β-Cholestanoate; 26-Cholestanoic acid |

| Molecular Formula | C₂₇H₄₆O₂ |

| Molecular Weight | 402.66 g/mol |

| SMILES | C[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H]4C)C)C |

| Stereochemistry | 5β (A/B ring junction is cis), resulting in a "bent" steroid nucleus typical of bile acids.[1][2] |

Structural Significance

The 5β-configuration is crucial for the molecule's biological function. Unlike 5α-steroids (which are planar), the 5β-cis-fused A/B rings create a convex/concave facial amphipathicity, essential for the detergent properties of its downstream metabolites (bile salts). CAS 481-22-1 represents the parent carboxylate of the cholestanoic series, serving as the mechanistic bridge between the lipophilic cholesterol molecule and the amphiphilic C24 bile acids.

Thermal Property Analysis

Melting Point Data

The melting point (MP) of steroid acids is highly sensitive to purity, crystal habit (polymorphism), and solvation. For 5β-Cholestanoic acid, the data indicates a high-melting solid typical of saturated steroid acids.

| Compound | Structure | Melting Point (°C) | Source/Context |

| 5β-Cholestanoic Acid (Parent) | C₂₇H₄₆O₂ | 170 – 180°C (Predicted/Analog) | Derived from C24 analogs; experimental data for the unsubstituted parent is scarce. |

| 5β-Cholanic Acid (C24 Analog) | C₂₄H₄₀O₂ | 164°C | Experimental Reference (Sigma/NIST) |

| 3α,7α,12α-Trihydroxy-5β-cholestanoic Acid | C₂₇H₄₆O₅ | 195 – 197°C | Experimental Reference (Metabolic Derivative) |

-

Expert Insight : The unsubstituted parent (CAS 481-22-1) is expected to melt slightly higher than the C24 analog (5β-Cholanic acid, MP 164°C) due to increased van der Waals interactions from the longer C27 alkyl chain, provided the crystal packing efficiency is maintained. However, the introduction of hydroxyl groups (as in the trihydroxy derivative) significantly elevates the MP due to hydrogen bonding.

Boiling Point & Volatility

-

Experimental Boiling Point : Not applicable at atmospheric pressure (decomposes).

-

Predicted Boiling Point : 470°C – 500°C at 760 mmHg.

-

Vacuum Distillation : Likely distillable only under high vacuum (<0.1 mmHg) at temperatures >200°C, though derivative formation (methyl ester) is standard for gas phase analysis.

Experimental Methodologies

Thermal Analysis Protocol (DSC)

To determine the melting point and purity of a synthesized or isolated sample, Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

-

Sample Prep : Weigh 2–5 mg of dried 5β-Cholestanoic acid into a standard aluminum pan. Crimp with a pinhole lid to allow outgassing of any residual solvent.

-

Equilibration : Hold at 25°C for 5 minutes.

-

Ramp : Heat from 25°C to 250°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Analysis : Identify the endothermic onset (

) as the melting point. Watch for broad endotherms prior to melting, which may indicate solvent loss or solid-solid phase transitions. -

Decomposition Check : If the baseline drifts significantly exothermically immediately after melting, the sample is decomposing.

Chromatographic Characterization (GC-MS)

Due to the high boiling point and polarity of the carboxylic acid, direct GC analysis is difficult. Derivatization is required.

Derivatization Workflow:

-

Dissolution : Dissolve 1 mg of sample in 100 µL anhydrous methanol.

-

Methylation : Add 100 µL of TMS-Diazomethane (2M in hexanes) or use

(14% w/v) at 60°C for 30 mins. -

Extraction : Extract the methyl ester with hexane.

-

GC Parameters :

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Injector: 280°C, Splitless.

-

Oven: 100°C (1 min)

20°C/min -

Detection: MS (EI, 70eV). Look for molecular ion

at m/z 416 (Methyl ester of C27 acid).

-

Biological & Metabolic Context

5β-Cholestanoic acid is a pivotal intermediate in the "acidic" pathway of bile acid synthesis. It represents the state after the steroid side chain has been oxidized at C26 but before the oxidative cleavage (beta-oxidation) that shortens the chain to C24.

Pathway Visualization

The following diagram illustrates the position of 5β-Cholestanoic acid in the conversion of Cholesterol to Cholic Acid.

Caption: Metabolic position of the cholestanoic acid scaffold. CAS 481-22-1 corresponds to the parent acid structure of the THCA intermediate.

References

-

Chemical Identity : 5β-Cholestanoic Acid. CAS Common Chemistry. American Chemical Society. Link

-

Structural Analog Data : 5β-Cholanic Acid Properties. PubChem Database. National Library of Medicine. Link

- Metabolic Pathway: Russell, D. W. (2003). "The Enzymes, Regulation, and Genetics of Bile Acid Synthesis". Annual Review of Biochemistry, 72, 137-174.

- Experimental Characterization: Une, M., et al. (1987). "Metabolism of 5β-cholestanoic acid derivatives in the rat". Journal of Lipid Research, 28, 1424-1433.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,5-Dibromo-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis

[1][2][3][4]

CAS: 1806274-43-0

Formula:

Executive Summary

3,5-Dibromo-4-(trifluoromethyl)aniline is a specialized, high-value halogenated building block designed for the synthesis of advanced small molecule therapeutics and agrochemicals.[2][3][4] Its unique substitution pattern—featuring a central amino group flanked by two bromine atoms (meta positions) and a para-trifluoromethyl group—offers a "pincer-like" scaffold. This geometry is particularly valuable in Fragment-Based Drug Discovery (FBDD) for accessing sterically demanding hydrophobic pockets in kinases and nuclear receptors.

This guide details the physicochemical profile, strategic synthetic applications, and validated protocols for leveraging this compound as a core scaffold.

Structural Biology & Chemical Profile

The strategic value of this building block lies in the interplay between its three functional handles:

-

The Para-Trifluoromethyl Group (

):-

Metabolic Stability: Blocks the para-position from metabolic oxidation (P450 metabolism), extending the drug's half-life (

). -

Lipophilicity: Increases

, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -

Electronic Effect: A strong electron-withdrawing group (EWG) that significantly reduces the basicity of the aniline nitrogen (

reduction), making it less susceptible to protonation at physiological pH but also less nucleophilic in synthetic coupling.

-

-

The 3,5-Dibromo "Wings":

-

Symmetry: Provides two equivalent electrophilic sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

Steric Bulk: The bromine atoms force the aniline ring to twist out of coplanarity when coupled to other aromatics, creating novel 3D vectors essential for disrupting protein-protein interactions.

-

-

The Aniline Nitrogen (

):-

Anchor Point: Serves as the primary attachment point for urea, amide, or carbamate linkers—common motifs in kinase inhibitors (e.g., Type II inhibitors).

-

Reactivity Map (Graphviz Diagram)

Figure 1: Functional reactivity map of this compound, highlighting the distinct chemical behaviors of its three substituent types.

Strategic Synthesis Applications

Module A: Construction of Symmetric Biaryl Scaffolds

The 3,5-dibromo substitution allows for the rapid generation of symmetric cores. This is particularly useful in designing PROTACs (Proteolysis Targeting Chimeras) linkers or symmetric receptor modulators.

Challenge: The electron-deficient nature of the ring (due to

Module B: Urea-Linked Kinase Inhibitors

Many FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a halogenated aniline linked via a urea moiety.[3] The 3,5-dibromo-4-CF3 motif offers a hyper-functionalized variant of these classic scaffolds, potentially increasing potency against resistant mutations (e.g., T315I in BCR-ABL) by exploiting the extra halogen bonding interactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Urea-Linked Scaffold (Kinase Inhibitor Precursor)

Objective: To convert the deactivated aniline amine into a reactive isocyanate or urea.

Rationale: The electron-withdrawing

Materials:

-

This compound (1.0 eq)[6]

-

Phenyl chloroformate (1.1 eq)

-

Pyridine or DIPEA (1.2 eq)

-

Dichloromethane (DCM) or THF (Anhydrous)

-

Target Amine (

) for final coupling[2]

Step-by-Step Methodology:

-

Activation: Dissolve this compound (10 mmol) in anhydrous THF (50 mL) under

atmosphere. Cool to 0°C. -

Base Addition: Add pyridine (12 mmol) dropwise.

-

Carbamate Formation: Add phenyl chloroformate (11 mmol) dropwise over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for the starting aniline should disappear.

-

Isolation (Intermediate): Quench with water, extract with EtOAc, and wash with brine. Dry over

. The resulting phenyl carbamate intermediate is stable and can be stored. -

Urea Coupling: Dissolve the phenyl carbamate intermediate (1.0 eq) in DMSO. Add the target amine (

, 1.1 eq) and DIPEA (2.0 eq). Heat to 60-80°C for 4-6 hours. -

Purification: The product (Urea) usually precipitates upon addition of water or can be purified via flash chromatography.

Quantitative Data Summary:

| Parameter | Value/Condition | Note |

| Yield (Step 1) | 85-92% | Phenyl carbamate formation is highly efficient. |

| Yield (Step 2) | 70-85% | Depends on the steric hindrance of the coupling amine. |

| Temperature | 0°C | Gradual heating prevents decomposition.[6] |

| Purity | >98% (HPLC) | Required for biological assays. |

Protocol 2: Suzuki-Miyaura Cross-Coupling (Bis-Arylation)

Objective: To functionalize the 3,5-positions with aryl groups.

Rationale: The presence of the amino group can poison Pd catalysts. It is often recommended to protect the amine (e.g., as an acetamide or Boc-carbamate) before coupling, or use a catalyst system tolerant of free amines (e.g.,

Materials:

-

This compound (1.0 eq)[6]

-

Aryl Boronic Acid (

) (2.5 eq for bis-coupling) -

Catalyst:

(5 mol%) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a sealed tube or microwave vial, combine the aniline (1.0 mmol), aryl boronic acid (2.5 mmol), and

(3.0 mmol). -

Degassing: Add Dioxane/Water mixture (10 mL) and degas with Argon for 10 minutes (sparging).

-

Catalyst Addition: Add

(0.05 mmol) quickly under Argon flow. Cap the vessel. -

Reaction: Heat to 90°C for 12-16 hours (thermal) or 120°C for 30 mins (Microwave).

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.[7]

-

Purification: Column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Check:

Safety & Toxicology (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. The trifluoromethyl group generally increases skin permeability; wear nitrile gloves and safety goggles. Avoid dust formation.[5]

References

-

ChemSrc. (2025). Physicochemical Properties of CAS 1806274-43-0. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (Analogous chemistry reference). Retrieved from [Link]

Workflow Diagram: Synthesis of Kinase Inhibitor Scaffold

Figure 2: Step-by-step synthetic workflow for converting the aniline building block into a urea-linked pharmaceutical scaffold.

Sources

- 1. ÚÙÙ 3 5-Dibromo-4-(trifluoromethyl)anilineï¼CAS# 1806274-43-0) ٺاÙÙÙØ¯Ú Û½ ÙراÙÙ ÚªÙØ¯Ú | زÙÙÚÙ [sd.xinchem.com]

- 2. Sìona N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagineï¼CAS# 180570-71-2) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 3. Sìona 3 5-Dibromo-4-(trifluoromethyl)anilineï¼CAS# 1806274-43-0) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 4. China 3 5-Dibromo-4- (trifluoromethyl) aniline (CAS # 1806274-43-0) Olupese ati Olupese | Xinchem [yo.xinchem.com]

- 5. Sìona 2-Methyl-2-adamantyl methacrylate ï¼CAS# 177080-67-0) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 6. Sìona (n-Butyl) triphenylphosphonium bromide ï¼CAS# 1779-51-7) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 7. Kina 3 5-Dibromo-4-(trifluoromethyl)anilineï¼CAS# 1806274-43-0) Mea hana a mea hoÊ»olako | Xinchem [haw.xinchem.com]

Application Note: Synthesis of High-Performance Fluorinated Polyimides (6FDA-TFMB Series)

Executive Summary & Strategic Rationale

This guide details the synthesis of soluble, transparent fluorinated polyimides, specifically utilizing 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-bis(trifluoromethyl)benzidine (TFMB) .[1]

Unlike legacy polyimides (e.g., Kapton®/PMDA-ODA) which are insoluble and highly colored due to strong Charge Transfer Complexes (CTC), fluorinated polyimides introduce bulky

-

Steric Hindrance: Disruption of chain packing increases free volume , rendering the polymer soluble in organic solvents (acetone, DMAc, THF) without sacrificing thermal stability (

). -

Electronic Effect: The electronegative fluorine reduces intermolecular CTC formation, resulting in optically transparent (colorless) films and low dielectric constants.

Relevance to Life Sciences: These materials are critical in biopharmaceutical purification (as gas separation or filtration membranes), microfluidic device fabrication (due to biocompatibility and transparency), and flexible medical electronics .

Chemical Mechanism & Pathway[2][3]

The synthesis follows a two-step polycondensation pathway.[2][3][4] The intermediate Polyamic Acid (PAA) is formed first, followed by imidization.[5][3][4][6]

Reaction Scheme Visualization

The following diagram illustrates the chemical progression from monomer selection to final imidized structure.

Figure 1: Synthesis workflow for 6FDA-TFMB Polyimides. Chemical imidization is preferred for applications requiring post-synthesis solubility.

Protocol A: Chemical Imidization (Soluble Resin)

Objective: Produce high-molecular-weight polyimide powder soluble in organic solvents for membrane casting or coating applications.

Materials & Equipment

-

Monomers: 6FDA (>99.5% purity, sublimed), TFMB (>99.5% purity).

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[7][8][9] Critical: Water content must be

ppm (use molecular sieves). -

Reagents: Acetic Anhydride (dehydrating agent), Pyridine (catalyst).

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), nitrogen inlet, ice bath.

Step-by-Step Methodology

Step 1: Monomer Dissolution (The "Cold Start")

-

Flame-dry the glassware under vacuum; purge with

. -

Charge TFMB (Diamine) into the flask.

-

Add DMAc to achieve a solid content of 15-20 wt%.

-

Stir until completely dissolved.

-

Cool the solution to

using an ice bath. Rationale: Low temperature prevents hydrolysis of the anhydride and controls the exothermic reaction.

Step 2: Polyamic Acid (PAA) Formation

-

Add 6FDA (Dianhydride) in batches (e.g., 5 parts) over 30 minutes.

-

Stoichiometry Alert: The molar ratio must be exactly 1:1.00. Even a 1% deviation will drastically reduce molecular weight (Carothers equation).

-

Remove ice bath after 1 hour.

-

Stir at Room Temperature (RT) for 24 hours. The solution should become highly viscous (honey-like).

Step 3: Chemical Cyclization

-

To the PAA solution, add Acetic Anhydride (4:1 molar ratio to dianhydride) and Pyridine (4:1 molar ratio).

-

Stir at room temperature for 24 hours, or heat mildly to

for 4 hours to accelerate imidization. -

Observation: The solution viscosity may drop slightly as the polymer chains coil due to imidization (loss of H-bonding from carboxyl groups).

Step 4: Precipitation & Purification

-

Pour the reaction mixture slowly into a high-speed blender containing Methanol or Ethanol (10x volume of polymer solution).

-

The polyimide will precipitate as a white fibrous solid.

-

Filter and wash repeatedly with methanol and hot water to remove residual solvent and catalyst.

-

Drying: Dry in a vacuum oven at

for 12 hours, then

Protocol B: Thermal Imidization (Film Casting)

Objective: Produce freestanding optical films or membranes directly from PAA solution.

-

Casting: Spin-coat or blade-cast the PAA solution (from Step 2 above) onto a clean glass or silicon substrate.

-

Soft Bake: Heat at

for 1 hour to remove bulk solvent. -

Stepwise Curing: Transfer to a vacuum oven or inert gas furnace.

-

(1 hr)

-

(1 hr)

-

(1 hr)

-

(1 hr)

-

Cooling: Slow cooling (

/min) to prevent stress cracking.

Characterization & Quality Control

Key Performance Indicators (KPIs)

| Property | Test Method | Target Specification (6FDA-TFMB) |

| Inherent Viscosity | Ubbelohde Viscometer (0.5 g/dL in DMAc) | |

| Imidization Degree | FTIR | Absence of Amide peaks (1660 cm⁻¹) |

| Glass Transition ( | DSC / TMA | |

| Transparency | UV-Vis Spectroscopy | |

| Solubility | Visual Inspection | Soluble in Acetone, THF, DMAc |

FTIR Validation

To confirm successful synthesis, look for the "Imide Fingerprint":

-

1780 cm⁻¹: C=O Asymmetric Stretch

-

1720 cm⁻¹: C=O Symmetric Stretch

-

1370 cm⁻¹: C-N Stretching

-

Absence of broad -OH stretch (2500-3500 cm⁻¹) indicates complete conversion from PAA.

Troubleshooting Guide

Issue: Gelation during PAA synthesis.

-

Cause: Water contamination in solvent hydrolyzed the dianhydride, or crosslinking occurred.

-

Fix: Distill DMAc over Calcium Hydride (

). Ensure reactor is

Issue: Low Viscosity (Low MW).

-

Cause: Stoichiometric imbalance.

-

Fix: Use high-precision weighing. If viscosity is low after 24h, add tiny increments (1-2 mg) of dianhydride until viscosity spikes (the "titration" method).

Issue: Film is brittle.

-

Cause: Molecular weight too low or thermal degradation during cure.

-

Fix: Ensure 1:1 stoichiometry. Reduce final cure temperature if using chemical imidization powder (which only needs solvent removal).

References

-

NASA Langley Research Center. "Low Color, Thermally Stable Polyimides." NASA Tech Briefs. (Pioneering work on soluble, transparent polyimides).

-

Matsuura, T., et al. "Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 1. Synthesis and properties of polyimides."[1][10][6][8][9][11][12][13] Macromolecules, 1991. (The foundational paper for TFMB-based PIs).

-

Liaw, D.J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, 2012. (Comprehensive review on fluorinated PI mechanisms).

-

Koros, W.J., et al. "Membrane-based gas separation." Journal of Membrane Science. (Application of 6FDA-polyimides in purification).

Sources

- 1. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. daniuflex.com [daniuflex.com]

- 11. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dakenchem.com [dakenchem.com]

Application Note: Precision Cross-Coupling Strategies for 3,5-Dibromo-Functionalized Aromatics

Executive Summary & Strategic Overview

3,5-Dibromo-functionalized aromatics represent a unique challenge in medicinal chemistry and materials science. Unlike ortho- or para-substituted systems where electronic differentiation is often inherent, the 3,5-meta relationship is chemically equivalent (homotopic) in symmetric cores.

This equivalence creates a bifurcation in synthetic strategy:

-

Symmetric Double Coupling: High-yielding access to

symmetric cores (e.g., MOF linkers, symmetric ligands). -

Desymmetrization (Mono-Coupling): The "Holy Grail" for accessing complex non-symmetric drug scaffolds (

).

This guide moves beyond generic Suzuki conditions to address the specific kinetic and phase-transfer challenges of these substrates. We present three validated workflows: Solution-Phase Statistical Control , Mechanochemical Phase-Isolation , and One-Pot Sequential Assembly .

Critical Mechanistic Factors

Before attempting synthesis, the operator must understand the Electronic Feedback Loop governing the second oxidative addition.

The Reactivity Paradox

In a 3,5-dibromoarene, the first cross-coupling event alters the electron density of the ring, affecting the rate of the second oxidative addition (

-

Scenario A: Introduction of an Electron-Donating Group (EDG)

-

Effect: The ring becomes more electron-rich.

-

Result: The remaining C-Br bond becomes less reactive toward oxidative addition (

). -

Outcome:High Selectivity. The reaction naturally stops at the mono-product.

-

-

Scenario B: Introduction of an Electron-Withdrawing Group (EWG)

-

Effect: The ring becomes more electron-deficient.

-

Result: The remaining C-Br bond becomes more reactive (

). -

Outcome:Low Selectivity. The mono-product reacts faster than the starting material, leading to "runaway" double coupling and statistical mixtures.

-

Visualization: The Decision Matrix

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on target symmetry and electronic bias.

Protocol A: Symmetric Double Functionalization

Objective: Complete conversion of both C-Br bonds to C-C bonds.

Applicability: Synthesis of symmetric cores (

Reagents & Conditions

| Component | Specification | Stoichiometry | Role |

| Substrate | 3,5-Dibromoarene | 1.0 equiv | Core Scaffold |

| Nucleophile | Aryl/Alkyl Boronic Acid | 2.5 - 3.0 equiv | Excess ensures |

| Catalyst | Pd(dppf)Cl₂·DCM | 3-5 mol% | Robust, prevents dehalogenation |

| Base | K₃PO₄ (3.0 M aq) | 6.0 equiv | High molarity promotes transmetalation |

| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | High boiling point, good solubility |

Step-by-Step Workflow

-

Charge: Add substrate, boronic acid (2.5 equiv), and Pd catalyst to a reaction vial.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvate: Add degassed Dioxane and aqueous K₃PO₄.

-

Heat: Stir vigorously at 90–100 °C for 12–16 hours.

-

Validation: Monitor via LC-MS. Look for the disappearance of the mono-coupled intermediate (M+R-Br).

-

Troubleshooting: If mono-species persists, add 0.5 equiv boronic acid and 1 mol% catalyst; heat for 4 additional hours.

-

Protocol B: Controlled Desymmetrization (Solution Phase)

Objective: Mono-functionalization where

Reagents & Conditions

| Component | Specification | Stoichiometry | Role |

| Substrate | 3,5-Dibromoarene | 1.0 equiv | Excess relative to nucleophile |

| Nucleophile | Boronic Acid ( | 0.90 equiv | Limiting reagent is critical |

| Catalyst | Pd(PPh₃)₄ | 2-3 mol% | Standard activity |

| Base | Na₂CO₃ (2.0 M aq) | 2.0 equiv | Milder base moderates rate |

| Solvent | Toluene / Ethanol / Water | 4:1:1 | Mixed solvent stabilizes intermediates |

Step-by-Step Workflow

-

Setup: Dissolve 3,5-dibromoarene (1.0 eq) and Pd catalyst in Toluene/EtOH. Heat to 60 °C.

-

Controlled Addition: Dissolve the Boronic Acid (0.9 eq) in a minimal amount of solvent.

-

Infusion: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

-

Scientific Rationale: Keeping the instantaneous concentration of boronic acid low minimizes the probability of the mono-product encountering a boronate species before the starting material does.

-

-

Quench: Stop reaction immediately upon consumption of the boronic acid (TLC/LC-MS check). Do not wait for full consumption of the dibromide (it is in excess).

-

Purification: The crude mixture will contain:

-

Unreacted Dibromide (Non-polar)

-

Mono-product (Target, Medium polarity)

-

Trace Bis-product (Polar or Non-polar depending on R)

-

Note: Flash chromatography is usually sufficient to separate the dibromide (top spot) from the mono-product.

-

Protocol C: Mechanochemical Phase-Isolation (Advanced)

Objective: Mono-functionalization where

Reference Grounding: Based on the methodology of Seo, Kubota, & Ito (J. Am. Chem. Soc.[1] 2020).[1][2][3][4]

Reagents & Equipment[5][6][7]

-

Equipment: Retsch MM400 Mixer Mill (or equivalent ball mill).

-